3-Bromo-1-(triisopropylsilyl)pyrrole
Overview
Description
3-Bromo-1-(triisopropylsilyl)pyrrole is a chemical compound with the empirical formula C13H24BrNSi . It has a molecular weight of 302.33 . The compound is typically a clear liquid .
Synthesis Analysis
While specific synthesis methods for 3-Bromo-1-(triisopropylsilyl)pyrrole were not found in the search results, a related compound, 3-substituted pyrroles, has been synthesized through the halogen-metal exchange reaction of 3-bromo-1-(triisopropylsilyl)pyrrole .Molecular Structure Analysis
The molecular structure of 3-Bromo-1-(triisopropylsilyl)pyrrole consists of a pyrrole ring with a bromine atom at the 3-position and a triisopropylsilyl group at the 1-position . The SMILES string representation of the molecule isCC(C)SiC)(C(C)C)n1ccc(Br)c1
. Physical And Chemical Properties Analysis
3-Bromo-1-(triisopropylsilyl)pyrrole is a clear liquid at 20°C . It has a density of 1.147 g/mL at 25°C and a refractive index (n20/D) of 1.519 . The compound should be stored away from moisture as it can decompose .Scientific Research Applications
General Use of 3-Bromo-1-(triisopropylsilyl)pyrrole
Scientific Field
Chemistry, specifically Organic Synthesis .
Application Summary
3-Bromo-1-(triisopropylsilyl)pyrrole is a chemical compound used as a building block in organic synthesis . It’s often used in the synthesis of various organic compounds due to its reactivity and stability .
Results or Outcomes
The outcomes of using this compound as a reagent can vary widely depending on the specific reaction. In general, it allows for the synthesis of complex organic compounds .
Use in Perfluoroalkylation and Vilsmeier Formylation Reactions
Scientific Field
Chemistry, specifically Organic Synthesis .
Application Summary
1-(Triisopropylsilyl)pyrrole, a related compound, has been used as a reagent in perfluoroalkylation and Vilsmeier formylation reactions .
Methods of Application
In these reactions, 1-(Triisopropylsilyl)pyrrole is mixed with other reagents under specific conditions to achieve the desired reaction .
Results or Outcomes
The use of 1-(Triisopropylsilyl)pyrrole in these reactions allows for the synthesis of specific organic compounds .
Use in the Preparation of Ethyl 2-(2,4-dinitrophenylhydrazono)-3-[1-(triisopropylsily1)-pyrrol-2-yl]propanoate
Application Summary
1-(Triisopropylsilyl)pyrrole, a related compound, has been used in the preparation of ethyl 2-(2,4-dinitrophenylhydrazono)-3-[1-(triisopropylsily1)-pyrrol-2-yl]propanoate .
Methods of Application
In this reaction, 1-(Triisopropylsilyl)pyrrole is mixed with other reagents under specific conditions to achieve the desired reaction .
Results or Outcomes
The use of 1-(Triisopropylsilyl)pyrrole in this reaction allows for the synthesis of specific organic compounds .
Safety And Hazards
properties
IUPAC Name |
(3-bromopyrrol-1-yl)-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAUTMPRKBSDLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376882 | |
Record name | 3-Bromo-1-(triisopropylsilyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(triisopropylsilyl)pyrrole | |
CAS RN |
87630-36-2 | |
Record name | 3-Bromo-1-(triisopropylsilyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-1-(triisopropylsilyl)pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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